N-hydroxy-2-(trifluoromethyl)benzamide
Description
Contextualization within the Broader Class of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry
Benzamide derivatives represent a significant class of compounds in medicinal chemistry, with a wide array of pharmacological applications. researchgate.netontosight.aiwikipedia.org These derivatives are known to exhibit a diverse range of biological activities, including antipsychotic, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netontosight.aiontosight.ainanobioletters.comontosight.ai The versatility of the benzamide scaffold allows for structural modifications that can fine-tune the compound's interaction with biological targets. acs.orghovione.com A multitude of marketed drugs contain the benzamide functional group, underscoring its importance in drug discovery and development. wikipedia.org
Significance of N-Hydroxy and Trifluoromethyl Moieties in Modulating Biological Activity and Pharmacological Properties
The introduction of specific functional groups to a core scaffold is a key strategy in medicinal chemistry to enhance a molecule's therapeutic properties. nih.gov In N-hydroxy-2-(trifluoromethyl)benzamide, two such groups are of particular importance: the N-hydroxy group and the trifluoromethyl group.
The strategic placement of these two moieties on the benzamide scaffold of this compound suggests a compound designed with specific biological interactions in mind.
Overview of Current Academic Research Trajectories Focusing on Structurally Related Compounds
Current research into compounds structurally related to this compound is active and varied, often focusing on the development of enzyme inhibitors and other therapeutic agents.
One major research trajectory involves the synthesis and evaluation of novel histone deacetylase (HDAC) inhibitors . Many of these compounds feature a hydroxamic acid group as a zinc-binding moiety, similar to this compound. vnu.edu.vnnih.gov For example, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were designed and synthesized, showing potent HDAC inhibitory activity. nih.gov
Another area of investigation is the development of cholesteryl ester transfer protein (CETP) inhibitors . Research in this area has explored trifluoromethyl-substituted benzamides, demonstrating their potential to modulate lipid levels. nih.gov
Furthermore, the synthesis of various substituted benzamides continues to be a focal point for identifying new antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ainanobioletters.comontosight.ainih.gov Studies on N-substituted benzamide derivatives have shown that modifications to the benzamide structure can lead to compounds with significant anti-proliferative activity against various cancer cell lines. researchgate.net Research has also been conducted on trifluoromethyl-substituted benzanilides to understand the role of weak intermolecular interactions in their crystal structures. researchgate.net
Rationale for Comprehensive Investigation of this compound
The rationale for a thorough investigation of this compound stems from the convergence of its structural features with known pharmacologically relevant motifs. The benzamide core provides a proven scaffold for biological activity. researchgate.netontosight.ai The N-hydroxy group introduces the potential for metalloenzyme inhibition, a mechanism of action for several successful drugs. vnu.edu.vnontosight.ai The trifluoromethyl group offers a means to enhance metabolic stability and modulate physicochemical properties like lipophilicity, which are critical for drug efficacy. hovione.commdpi.com
Given the promising biological activities of structurally similar compounds, a comprehensive study of this compound is warranted to elucidate its specific biological targets, mechanism of action, and potential therapeutic applications. Its unique combination of functional groups makes it a compelling candidate for further research in areas such as oncology, infectious diseases, and inflammatory conditions.
Properties
IUPAC Name |
N-hydroxy-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-2-1-3-5(6)7(13)12-14/h1-4,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUFZJGWTQHXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for N Hydroxy 2 Trifluoromethyl Benzamide and Its Analogs
General Synthetic Strategies for N-Hydroxybenzamides
The synthesis of N-hydroxybenzamides, a class of hydroxamic acids, is a cornerstone of medicinal chemistry due to their role as enzyme inhibitors. vnu.edu.vn The core of their synthesis lies in the formation of the N-hydroxyamide functional group.
Amide Bond Formation via Coupling Reactions with Appropriate Precursors
The formation of an amide bond is a prevalent transformation in organic synthesis. nih.gov Typically, this involves the reaction of a carboxylic acid with an amine. libretexts.org In the context of N-hydroxybenzamides, the amine component is hydroxylamine (B1172632) or a derivative thereof. The direct reaction between a carboxylic acid and an amine is often slow and requires activation of the carboxylic acid. libretexts.orgnih.gov
Common strategies involve converting the carboxylic acid into a more reactive electrophile, such as an acyl chloride or an activated ester. For instance, para-hydroxy benzoic acid can be treated with thionyl chloride to form the corresponding acid chloride, which then readily reacts with a chosen amine to form the benzamide (B126). nanobioletters.com A general procedure for synthesizing N-benzamides involves dissolving the crude acid chloride in an anhydrous solvent like dichloromethane (B109758) at 0°C, followed by the dropwise addition of the amine. nanobioletters.com The reaction mixture is typically stirred for several hours at room temperature. nanobioletters.com
Numerous coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids without isolating an activated intermediate. researchgate.net However, concerns about the safety and waste associated with these reagents have prompted the development of alternative methods. researchgate.netnih.gov
Table 1: General Amide Synthesis Approach
| Step | Description | Reagents Example |
|---|---|---|
| 1 | Carboxylic Acid Activation | Thionyl Chloride (SOCl₂) |
| 2 | Amidation | Substituted Amine, Anhydrous CH₂Cl₂ |
| 3 | Work-up | Solvent removal, Extraction (e.g., EtOAc) |
Derivatization from Salicylamide Scaffolds and Related Phenolic Compounds
Salicylamide (2-hydroxybenzamide) and other phenolic compounds serve as versatile starting materials for creating derivatives. ekb.eg The phenolic hydroxyl group can be alkylated to introduce various substituents. For example, in the synthesis of certain 2-hydroxy-N-(trifluoromethyl-phenyl)-benzamide derivatives, the starting material, 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide, is reacted with ethyl α-halogenated acid esters in an ethyl-methylketone medium. researchgate.net This reaction yields ethyl esters which can be further modified, for instance, by condensation with hydrazine (B178648) to produce hydrazides. researchgate.netresearchgate.net These intermediates can then be reacted with other molecules, like chloro-substituted benzaldehydes, to obtain hydrazones. researchgate.netresearchgate.net This multi-step process allows for the systematic construction of complex analogs built upon the initial salicylamide-type framework. researchgate.net
Targeted Synthesis of Trifluoromethyl-Substituted Benzamide Frameworks
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in drug discovery. nih.gov This group can significantly alter properties like metabolic stability, lipophilicity, and bioavailability. nih.govnih.gov
Strategies for Introducing the Trifluoromethyl Group into the Benzamide Core
Table 2: Synthesis of 2-Trifluoromethyl Benzamide
| Step | Starting Material | Key Transformation(s) | Product | Reported Yield/Purity |
|---|---|---|---|---|
| 1 | 2,3-Dichlorotrifluorotoluene | Fluorination & Cyanation | 2-Chloro-6-trifluoromethylbenzonitrile | - |
| 2 | 2-Chloro-6-trifluoromethylbenzonitrile | Hydrogenation & Hydrolysis | 2-Trifluoromethyl benzamide | >67% overall yield, >97% purity |
Synthesis of Specific N-Hydroxy-2-(trifluoromethyl)benzamide Analogs and Intermediates
The synthesis of specific analogs provides insight into the practical application of these chemical principles. Research has been conducted on various isomers and related structures, such as 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide and 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide. researchgate.netresearchgate.net The synthesis of these compounds often starts from the corresponding trifluoromethyl-substituted aniline (B41778) and a salicylic (B10762653) acid derivative. For example, 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide can be prepared and then used as a scaffold for further derivatization. researchgate.net Its reaction with ethyl α-halogenated acid esters gives ester intermediates, which can be converted to hydrazides by reacting with hydrazine hydrate (B1144303) in ethanol. researchgate.net These hydrazides are key intermediates for creating a library of new compounds. researchgate.net
Advanced Synthetic Protocols and Reaction Development
The field of amide bond synthesis is continually evolving, with a focus on developing more efficient, safer, and environmentally friendly methods. rsc.org One advanced strategy harnesses the rearrangement of highly reactive nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, for the facile construction of amide bonds. nih.gov This method avoids the use of external coupling agents. nih.gov
Another innovative approach focuses on the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters. nih.gov This protocol uses isothiocyanates in the presence of silver fluoride (B91410) at room temperature. nih.govnih.gov The isothiocyanates are desulfurized with AgF, and the resulting intermediate is acylated to provide the N-trifluoromethyl amide. nih.gov This method is notable for its mild conditions and broad scope, allowing for the creation of previously inaccessible structures. nih.govnih.gov Furthermore, green chemistry principles are being applied to amide bond formation, with the development of one-pot processes that rely on the in-situ formation of thioesters, avoiding traditional and often wasteful coupling reagents. rsc.org
Diversity-Oriented Synthesis Approaches for Generating Benzamide Libraries
Diversity-oriented synthesis (DOS) is a strategy employed to efficiently generate collections of structurally diverse small molecules, which is highly valuable for the discovery of new biologically active compounds. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on creating a single, specific molecule, DOS aims to explore a wide range of "chemical space" by creating libraries of compounds with varied skeletons, stereochemistry, and substituents. nih.govfrontiersin.org This approach is particularly well-suited for generating benzamide libraries to identify novel therapeutic leads. nih.gov
The core principle of DOS involves using a common starting material or intermediate and subjecting it to a series of branching reaction pathways to produce a wide array of distinct molecular architectures. frontiersin.orgpnas.org Strategies such as the "build/couple/pair" approach are often utilized, where simple building blocks are first synthesized (build), then joined together (couple), and finally cyclized or rearranged (pair) to generate scaffold diversity. frontiersin.orgpnas.org For benzamide libraries, this could involve varying the aromatic rings and the substituents on both the benzoyl and the amine moieties. The synthesis must be robust and high-yielding, often employing reliable reactions like amide bond formation, to accommodate a wide variety of starting materials. nih.gov The goal is to produce libraries that are not just large in number but also rich in three-dimensional complexity, as this increases the likelihood of finding molecules that can interact with biological targets. frontiersin.org
Regioselective C(sp²)–H Hydroxylation Strategies for ortho-Hydroxylated Benzamide Synthesis
The introduction of a hydroxyl group at a specific position on the aromatic ring of a benzamide can dramatically influence its biological activity. semanticscholar.org Direct C(sp²)–H hydroxylation is a powerful and efficient method for synthesizing hydroxylated benzanilides, avoiding the limitations of traditional condensation methods which can suffer from poor starting material availability and side reactions. semanticscholar.org A key challenge is controlling the position of the hydroxylation (regioselectivity).
Recent studies have demonstrated a diversity-oriented approach to the regioselective C–H hydroxylation of benzanilides using transition metal catalysts. rsc.orgrsc.org Notably, the choice of catalyst can direct the hydroxylation to different positions. For instance, palladium (Pd(II)) and ruthenium (Ru(II)) catalysts exhibit different regioselectivities in the ortho-hydroxylation of N-methyl-benzanilide. semanticscholar.orgresearchgate.net Computational studies suggest that these differences arise from both steric and electronic factors. semanticscholar.orgrsc.org In Ru-catalyzed reactions, steric effects are the dominant factor in determining the site of hydroxylation, whereas electronic effects primarily control the regioselectivity in Pd-catalyzed reactions. rsc.orgresearchgate.net This catalytic strategy allows for the synthesis of a wide range of ortho-hydroxylated benzanilides with excellent functional group tolerance and high yields. rsc.orgrsc.orgdntb.gov.ua
The table below summarizes the regioselective outcomes with different catalysts.
| Catalyst | Primary Controlling Factor | Observed Outcome | Reference |
|---|---|---|---|
| Ru(II) | Steric Effects | Directs hydroxylation based on the steric environment of the C-H bonds. | rsc.orgresearchgate.net |
| Pd(II) | Electronic Effects | Directs hydroxylation based on the electronic properties of the C-H bonds. | rsc.orgresearchgate.net |
Derivatization and Analog Generation for Structure-Activity Relationship Studies
Preparation of Hydrazide and Hydrazone Intermediates for Further Functionalization
The derivatization of the benzamide core structure is crucial for exploring structure-activity relationships (SAR). A common strategy involves converting the benzamide or related esters into hydrazide and subsequently hydrazone intermediates, which serve as versatile platforms for further functionalization.
The synthesis of hydrazides is typically achieved by reacting an ester with hydrazine hydrate, often under reflux in a solvent like ethanol. researchgate.netresearchgate.netgoogle.com For example, starting from 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide, the corresponding ethyl ester can be prepared, which is then condensed with hydrazine to yield the hydrazide. researchgate.net This hydrazide becomes a key intermediate for generating a library of new compounds. researchgate.net
These hydrazide intermediates can then be readily converted into hydrazones through condensation with various aldehydes or ketones. researchgate.netdergipark.org.trmdpi.com The reaction is typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. dergipark.org.tr This method allows for the introduction of a wide variety of substituents, as a diverse range of aldehydes and ketones are commercially available or easily synthesized. The resulting hydrazone products can be characterized using methods such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures. researchgate.netresearchgate.net
The general synthetic scheme is as follows:
Step 1: Esterification: Benzamide derivative → Ester
Step 2: Hydrazide formation: Ester + Hydrazine Hydrate → Hydrazide researchgate.netresearchgate.net
Step 3: Hydrazone synthesis: Hydrazide + Aldehyde/Ketone → Hydrazone researchgate.netdergipark.org.tr
Systematic Introduction of Diverse Substituent Moieties to Probe Biological Response
Systematic structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound like this compound. This process involves the methodical modification of different parts of the molecule and evaluating how these changes affect its biological response. nih.govmdpi.com The goal is to identify which parts of the scaffold are essential for activity and which can be modified to enhance potency or other desired properties. nih.gov
For a benzamide scaffold, the structure can be systematically divided into several modification sites. nih.gov This allows for a focused approach where one site is altered at a time while keeping the others constant. Key areas for modification on a benzamide derivative might include:
The Benzoyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to probe electronic and steric effects.
The Amide Linker: Modifying the N-H or N-hydroxy group, although this can be critical for the activity of hydroxamic acids.
The Phenyl Ring (of the amine portion): Systematically altering substituents on this ring to explore how it interacts with the biological target.
This systematic approach allows researchers to build a comprehensive understanding of the SAR, leading to the design of more potent and selective analogs. nih.govnih.gov For example, in a study on sulfamoyl benzamidothiazoles, the scaffold was divided into six distinct sites for modification, which led to the identification of compounds with enhanced potency. nih.gov
The table below illustrates potential sites for systematic modification on a generalized benzamide scaffold.
| Modification Site | Example Substituents | Purpose of Modification | Reference |
|---|---|---|---|
| Site A: Benzoyl Ring | -Cl, -F, -CH₃, -OCH₃ | Probe electronic and steric requirements for binding. | nih.govnih.gov |
| Site B: Amide Linker | Alkylation of N-H | Investigate the role of the amide proton as a hydrogen bond donor. | nih.gov |
| Site C: Amine-side Phenyl Ring | -CF₃, -NO₂, -CN, cyclic amines | Explore interactions in a different region of the target's binding pocket. | nih.govnih.gov |
Structure Activity Relationship Sar and Structure Function Correlations of N Hydroxy 2 Trifluoromethyl Benzamide Analogs
Elucidating the Role of the N-Hydroxy Group in Biological Activity
The N-hydroxy group, which forms a hydroxamic acid moiety within the benzamide (B126) structure, is fundamental to the molecule's mechanism of action, particularly in the context of metalloenzyme inhibition.
Function as a Zinc-Binding Group in Metalloenzyme Inhibition (e.g., Histone Deacetylases)
The hydroxamic acid functional group is a well-established and potent zinc-binding group (ZBG) extensively utilized in the design of inhibitors for zinc-dependent metalloenzymes, such as histone deacetylases (HDACs). tandfonline.comnih.gov HDACs are a class of enzymes crucial for regulating gene expression through the deacetylation of lysine (B10760008) residues on histones; their misregulation is implicated in various diseases, including cancer. nih.gov
The inhibitory activity of N-hydroxy-2-(trifluoromethyl)benzamide analogs is primarily derived from the ability of the hydroxamic acid to chelate the catalytic Zn²⁺ ion located at the active site of the enzyme. tandfonline.com Structural analyses of inhibitor-enzyme complexes have shown that the hydroxamic acid binds to the zinc ion in a bidentate fashion, forming strong coordinate bonds that effectively block the enzyme's catalytic function. nih.govresearchgate.net This high-affinity interaction is a cornerstone of the potency observed in many hydroxamic acid-containing HDAC inhibitors. tandfonline.com
While the strong zinc-binding capability of hydroxamic acids confers high potency, it can also present challenges regarding selectivity, as this group can potentially interact with other zinc-containing metalloenzymes in the body, such as matrix metalloproteinases (MMPs). tandfonline.comnih.gov Therefore, achieving selectivity often relies on structural modifications to other parts of the inhibitor molecule that interact with regions outside the immediate active site. tandfonline.com Despite this, the hydroxamic acid group remains one of the most frequently used ZBGs in the development of HDAC inhibitors due to its superior zinc-binding ability and well-understood mechanism. researchgate.netnih.gov
| Zinc-Binding Group (ZBG) | Binding Characteristics | Relative Potency | Notes |
|---|---|---|---|
| Hydroxamic Acid | Strong bidentate chelation of the Zn²⁺ ion. nih.gov | High | Widely used for HDAC inhibitors; can lack selectivity against other metalloenzymes. tandfonline.comresearchgate.net |
| Carboxylic Acid | Generally weaker, monodentate interaction with the Zn²⁺ ion. researchgate.net | Low to Moderate | Found in inhibitors like Valproic Acid; often requires other interactions to achieve high potency. researchgate.netmdpi.com |
| Benzamide | Coordinates the Zn²⁺ ion; often confers selectivity for class I HDACs. tandfonline.com | Moderate to High | Offers a different selectivity profile compared to hydroxamic acids. nih.gov |
| Thiol | Strong interaction with metal ions. nih.govnih.gov | High | Commonly used for some metalloenzyme inhibitors like Captopril for ACE. researchgate.netnih.gov |
Influence of Trifluoromethyl Substituents on Molecular Recognition and Pharmacological Profile
Effects on Compound Lipophilicity and Membrane Permeability
This increased lipophilicity can facilitate the passive diffusion of compounds across cellular membranes to reach intracellular targets. mdpi.comresearchgate.net For inhibitors targeting nuclear enzymes like HDACs, efficient membrane permeability is essential for biological activity. ontosight.ai By increasing the lipophilic character of the benzamide scaffold, the trifluoromethyl group can improve oral bioavailability and transport across biological barriers. mdpi.com However, lipophilicity must be carefully optimized, as excessively high values can sometimes lead to increased toxicity or nonspecific binding. researchgate.net
| Compound Structure | Compound Name | Calculated LogP* | Effect of -CF₃ Group |
|---|---|---|---|
| Benzamide | Benzamide | 0.64 | Baseline |
| 2-(Trifluoromethyl)benzamide | 2-(Trifluoromethyl)benzamide | 1.58 | Increases LogP by ~0.94 |
*LogP values are illustrative and typically calculated using computational models.
Steric and Electronic Contributions to Receptor Binding and Enzyme Catalysis
The trifluoromethyl group exerts potent steric and electronic effects that directly influence molecular recognition at the target binding site. researchgate.net
Electronic Effects: The -CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. mdpi.comnih.gov This strong inductive effect can alter the electronic distribution of the aromatic ring and adjacent functional groups, which can modulate interactions with amino acid residues in an enzyme's active site. nih.govlibretexts.org These altered electrostatic interactions can lead to enhanced binding affinity and, in some cases, improved selectivity. mdpi.com
Steric Effects: In terms of size, the trifluoromethyl group is significantly larger than a hydrogen atom and is often considered a bioisostere for groups like chlorine or isopropyl. mdpi.comnih.gov Its specific steric bulk can be advantageous for optimizing the fit within a binding pocket, potentially increasing both affinity and selectivity by forming favorable van der Waals contacts or displacing water molecules. wechemglobal.comresearchgate.net The replacement of other groups with a -CF₃ moiety can alter the conformation of the ligand, which may lead to different functional outcomes, such as switching a molecule from an agonist to an antagonist at a receptor. nih.govebi.ac.uk
| Substituent | van der Waals Radius (Å) | Hammett Constant (σp) | Hansch Hydrophobicity (π) |
|---|---|---|---|
| -H | 1.20 | 0.00 | 0.00 |
| -CH₃ | 2.00 | -0.17 | 0.56 |
| -Cl | 1.75 | 0.23 | 0.71 |
| -CF₃ | 2.20 nih.gov | 0.54 | 0.88 mdpi.com |
Systematic Structural Modifications and Their Quantitative Biological Consequences
The principles of quantitative structure-activity relationships (QSAR) are applied to systematically modify the structure of lead compounds like this compound to optimize their biological activity. turkjps.org
Analysis of Substituent Patterns on Aromatic Rings and Their Impact on Potency and Selectivity
Substituents can impact biological activity through several mechanisms:
Electronic Modulation: Electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at different positions on the ring can alter the pKa of the hydroxamic acid or change the electronic character of the ring, affecting binding interactions. libretexts.orgnih.gov
Steric Interactions: Bulky substituents can create either favorable interactions or unfavorable steric clashes within the enzyme's binding pocket, thereby influencing both potency and isoform selectivity. researchgate.net
Lipophilicity and Solubility: Additional substituents will further modify the molecule's LogP and aqueous solubility, which can have significant consequences for its pharmacokinetic profile. nih.gov
For example, in a series of benzamide derivatives, the addition of different substituents can lead to a wide range of inhibitory concentrations (IC₅₀), allowing for the development of a QSAR model that correlates specific physicochemical properties with biological potency. nih.govresearchgate.net This systematic approach allows medicinal chemists to rationally design second-generation analogs with improved potency and a more desirable selectivity profile. researchgate.net
| Position of Additional Substituent | Substituent (R) | Key Property | Predicted Impact on Potency (IC₅₀) | Rationale |
|---|---|---|---|---|
| 4 | -Cl | Electron-withdrawing, Lipophilic | Increase | May form additional favorable interactions in a hydrophobic sub-pocket of the target enzyme. researchgate.net |
| 5 | -OCH₃ | Electron-donating, Polar | Variable | Could increase solubility but may introduce unfavorable steric or electronic effects depending on the target. nih.gov |
| 4 | -NH₂ | Electron-donating, H-bond donor | Increase | Potential to form a new hydrogen bond with a residue in the active site, enhancing binding affinity. nih.gov |
| 5 | -C(CH₃)₃ | Bulky, Lipophilic | Decrease | Likely to cause steric hindrance within a constrained binding pocket, preventing optimal orientation. researchgate.net |
Evaluation of Linker Region Modifications and Their Functional Implications
The strategic modification of linker regions can profoundly influence a compound's potency and selectivity. For instance, in a series of STAT3 inhibitors featuring a benzohydroxamic acid motif, which is structurally related to N-hydroxy-benzamides, modifications to the linker connecting the key binding moieties led to significant changes in inhibitory activity. The introduction of amino acid-based linkers, such as alanine (B10760859) and proline, was explored to refine the spatial orientation of the pharmacophores.
Notably, the stereochemistry of these linker components was also found to be a critical determinant of activity. For example, analogs incorporating an (R)-alanine linker demonstrated improved inhibitory potency against STAT3 DNA-binding activity compared to their (S)-counterparts. This highlights the importance of the three-dimensional arrangement of the linker in ensuring a precise fit within the target's binding site. Further extension of this concept to a more constrained proline-based linker also showed stereospecific effects, with the (R)-enantiomer again proving more potent. nih.gov
The table below illustrates the impact of linker modifications on the inhibitory activity of a series of analogous benzohydroxamic acid-based STAT3 inhibitors.
| Compound ID | Linker Modification | Stereochemistry | IC50 (µM) for STAT3 DNA-binding |
| BP-1-102 | N-methylglycinamide | Achiral | 6.8 |
| 1a | Alanine-linker | (R) | 3.0 ± 0.9 |
| 2v | Alanine-linker | (R) | 1.80 ± 0.94 |
| 5d | Proline-linker | (R) | 2.4 ± 0.2 |
| 5c | Proline-linker | (S) | 7.2 |
Data adapted from a study on analogous benzohydroxamic acid-based STAT3 inhibitors. nih.gov
These findings underscore that even subtle changes in the linker, such as the introduction of a methyl group in the alanine linker or the cyclization to a proline ring, can significantly alter the biological activity. The improved potency of the (R)-configured analogs suggests that the specific spatial arrangement of the linker allows for more favorable interactions with the target protein. nih.gov While this data is not on this compound itself, it provides a strong rationale for investigating similar linker modifications in this class of compounds to enhance their therapeutic potential.
Stereochemical Considerations in Biological Activity and Target Interactions
A chiral center can be introduced into this compound analogs through various structural modifications, including substitutions on a side chain or within a linker region. As discussed in the previous section, the introduction of a chiral center in the linker of analogous STAT3 inhibitors led to a clear differentiation in biological activity between enantiomers. The (R)-enantiomers of both alanine- and proline-linked inhibitors were found to be significantly more potent than their corresponding (S)-enantiomers. nih.gov This suggests that the target protein, STAT3, possesses a chiral binding pocket that preferentially accommodates one stereoisomer over the other.
The differential activity of stereoisomers can be attributed to the precise spatial orientation of functional groups that are critical for binding to the target. One enantiomer may be able to form key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target protein, while the other enantiomer, being a non-superimposable mirror image, may be unable to achieve the same optimal binding orientation, leading to reduced or no activity. nih.gov
The table below summarizes the stereochemical effects on the inhibitory activity of analogous benzohydroxamic acid-based STAT3 inhibitors.
| Compound ID | Linker | Stereoisomer | IC50 (µM) against STAT3 | Fold Difference in Potency (S vs. R) |
| 5d | Proline | (R) | 2.4 ± 0.2 | 3.0x more potent than (S) |
| 5c | Proline | (S) | 7.2 |
Data from a study on analogous benzohydroxamic acid-based STAT3 inhibitors illustrating the impact of stereochemistry on biological activity. nih.gov
The data clearly demonstrates that the (R)-proline linked analog is three times more potent than its (S)-counterpart, a significant difference that underscores the importance of stereochemistry in the design of potent inhibitors. nih.gov While specific studies on the stereochemical aspects of this compound analogs are not widely reported, these findings from structurally related compounds provide a compelling argument for the necessity of investigating the synthesis and biological evaluation of single enantiomers of any chiral derivatives within this class. Such studies are crucial for identifying the eutomer (the more active stereoisomer) and can lead to the development of more potent and selective therapeutic agents.
Mechanistic Studies and Biological Target Elucidation for N Hydroxy 2 Trifluoromethyl Benzamide
Enzyme Inhibition Profiles
Direct studies detailing the inhibitory effects of N-hydroxy-2-(trifluoromethyl)benzamide on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are not prevalent in the current body of scientific literature. However, research on structurally similar compounds, such as halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), has demonstrated moderate inhibitory activity against these enzymes. For instance, a series of these benzamides showed IC50 values for AChE inhibition in the range of 33.1 to 85.8 µM, while the IC50 values for BuChE were generally higher, ranging from 53.5 to 228.4 µM researchgate.netnih.gov.
Further investigations into analogues, such as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide derivatives, have also reported moderate inhibition of both AChE and BuChE, with IC50 values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE nih.gov. These findings suggest that the benzamide (B126) scaffold, particularly with trifluoromethyl substitutions, may possess cholinesterase-inhibiting properties. However, without direct experimental data for this compound, its specific inhibitory profile against AChE and BuChE remains to be determined.
Table 1: Cholinesterase Inhibition by Structurally Related Benzamide Derivatives
| Compound Class | Target Enzyme | IC50 Range (µM) |
|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 |
| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 | |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Acetylcholinesterase (AChE) | 18.2 - 196.6 |
This table presents data for classes of compounds structurally related to this compound. Specific data for this compound is not available in the cited literature.
The N-hydroxybenzamide moiety is a well-established zinc-binding group found in a number of potent histone deacetylase (HDAC) inhibitors. This class of compounds has been the subject of extensive research for its potential in cancer therapy. While specific studies focusing solely on this compound are limited, the broader class of N-hydroxybenzamides has demonstrated significant HDAC inhibitory activity, particularly against Class I HDACs (HDAC1, HDAC2, and HDAC3).
There is currently a lack of scientific literature reporting the direct modulatory effects of this compound on protein kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), and RAF kinases.
While some complex molecules incorporating a 2-(trifluoromethyl)phenyl group have been investigated as RAF inhibitors, these compounds are structurally distinct from the simpler this compound. For instance, a potent and selective RAF inhibitor, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, has been developed, but its activity cannot be extrapolated to this compound due to significant structural differences acs.org. Therefore, the potential for this compound to modulate the activity of EGFR, PDGFRA, or RAF kinases has not been established.
No published studies were identified that have investigated the inhibitory activity of this compound against Stearoyl-CoA Desaturase-1 (SCD-1). The current research on SCD-1 inhibitors focuses on different chemical scaffolds.
There is no available research to suggest that this compound has been evaluated as an inhibitor of dihydroorotate (B8406146) dehydrogenases (DHODH), including the enzyme from the malaria parasite Plasmodium falciparum. The development of DHODH inhibitors has focused on various other heterocyclic and small molecule scaffolds.
Inhibition of Bacterial Metalloenzymes and Other Essential Microbial Metabolic Pathways
The structure of this compound suggests a strong potential for the inhibition of bacterial metalloenzymes. The key to this activity lies in the N-hydroxybenzamide moiety, which is a classic hydroxamic acid functional group. Hydroxamic acids are well-established as potent metal-binding groups (MBGs) capable of chelating metal ions, such as zinc (Zn²⁺), iron (Fe³⁺), or copper (Cu²⁺), which are essential cofactors in the active sites of many metalloenzymes nih.govnih.govresearchgate.net. By binding to the catalytic metal ion, hydroxamic acid-containing inhibitors can effectively block the enzyme's function nih.govnih.gov.
Metalloenzymes are crucial for a wide array of functions in bacteria, making them attractive targets for novel antibacterial agents nih.gov. Key bacterial metalloenzymes that could be targeted include:
Peptide Deformylase (PDF): A metalloenzyme essential for bacterial protein synthesis.
Metallo-β-lactamases (MBLs): Enzymes that confer resistance to β-lactam antibiotics.
UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC): A zinc-dependent enzyme involved in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.
The trifluoromethyl group at the 2-position of the benzamide structure can further enhance this inhibitory activity. The presence of a trifluoromethyl group is known to increase the biological efficacy of molecules through various effects, including enhanced metabolic stability and increased binding affinity bohrium.commdpi.com. Studies on various trifluoromethyl-containing benzimidazole derivatives have shown promising antimicrobial potential, with molecular docking studies revealing good binding affinities to the crystal structures of enzymes in E. coli and S. aureus bohrium.comresearchgate.net.
While direct studies on this compound are limited, the combination of a potent metal-binding hydroxamic acid group with an activity-enhancing trifluoromethyl substituent presents a strong rationale for its function as an inhibitor of essential bacterial metabolic pathways mediated by metalloenzymes.
Modulation of Cellular Signaling Pathways and Processes
Suppression of Inflammatory Responses through Specific Pathway Modulation (e.g., TNF-α-induced Interferon Regulatory Factor-1 pathway)
This compound may exert anti-inflammatory effects by modulating key signaling pathways, particularly those initiated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) mdpi.commdpi.com. TNF-α is a central mediator in inflammatory processes and its signaling can lead to the activation of transcription factors like Interferon Regulatory Factor-1 (IRF-1), which further propagates the inflammatory cascade nih.gov.
The proposed mechanism involves the inhibition of TNF-α production or its signaling activity. Compounds containing trifluoromethyl phenyl moieties have been investigated as potential inhibitors of TNF-α mdpi.com. By suppressing TNF-α, this compound could indirectly prevent the downstream activation of the IRF-1 pathway. TNF-α blockade has been shown to modify neuroendocrine responses in inflammatory conditions like rheumatoid arthritis, underscoring the systemic impact of inhibiting this cytokine nih.gov. The inhibition of TNF-α can prevent it from binding to its receptors (TNFR1 and TNFR2), thereby blocking the signal transduction that leads to the expression of inflammatory genes.
Interference with Cell Proliferation and Survival Pathways
The 2-trifluoromethyl-phenyl structural motif present in this compound has been associated with antiproliferative activity. A study on 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), a novel retinoid derivative, demonstrated its ability to inhibit the proliferation, invasion, and migration of breast cancer cells nih.gov. This compound was found to exert its effects by modulating the expression of cellular retinoic acid-binding protein 2 (CRABP2) and fatty acid-binding protein 5 (FABP5) nih.gov.
Although ATPR is a more complex molecule, the findings suggest that the 2-trifluoromethyl-phenyl portion of the molecule can play a role in interfering with cancer cell growth. The inhibition of proliferation by ATPR was linked to an upregulation of CRABP2, while the inhibition of invasion and migration was associated with the downregulation of FABP5 nih.gov. This suggests that this compound could potentially interfere with cell proliferation and survival through similar mechanisms that disrupt pathways essential for uncontrolled cell growth.
Reversal of Multidrug Resistance (MDR) Mechanisms via Efflux Pump Modulation (e.g., ABCG2/BCRP)
One of the most significant potential applications of this compound and related compounds is in overcoming multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), which actively pump chemotherapeutic drugs out of the cell, reducing their efficacy nih.govnih.gov.
Research on a class of structurally related compounds, 2-trifluoromethyl-2-hydroxypropionamide derivatives, has provided compelling evidence for this mechanism nih.gov. A lead compound from this series, 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide, was shown to effectively reverse ABCG2-mediated MDR nih.govnih.gov.
The mechanism of action does not involve altering the expression level of the ABCG2 protein. Instead, the compound acts by directly inhibiting the function of the ABCG2 efflux pump nih.gov. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, such as mitoxantrone and SN-38, thereby re-sensitizing resistant cancer cells to treatment nih.gov.
Table 1: Effect of a Trifluoromethyl Benzamide Derivative on Drug Accumulation and Resistance
| Cell Line | Treatment | Effect | Mechanism | Reference |
|---|---|---|---|---|
| ABCG2-overexpressing cells | 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide | Sensitizes cells to mitoxantrone and SN-38. | Inhibits ABCG2 efflux function, increasing intracellular drug accumulation. | nih.gov |
| ABCG2-overexpressing cells | 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide | Does not alter ABCG2 protein levels. | Functional inhibition rather than downregulation of the transporter. | nih.gov |
This functional modulation of an MDR efflux pump highlights a promising strategy for using compounds like this compound as adjuvant agents in chemotherapy.
Proposed Mechanisms of Antimicrobial and Antifungal Activity
Prevention and Disruption of Biofilm Formation
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant resistance to antibiotics and host immune responses nih.gov. The antimicrobial activity of this compound may extend to the prevention of biofilm formation and the disruption of established biofilms.
The proposed mechanisms for anti-biofilm activity are often multifaceted and can include nih.govnih.gov:
Inhibition of Initial Attachment: Preventing microbial cells from adhering to surfaces, which is the first step in biofilm formation.
Interference with Quorum Sensing (QS): Disrupting the cell-to-cell communication systems that bacteria use to coordinate gene expression for biofilm development.
Degradation of the Extracellular Matrix: Targeting key components of the biofilm matrix, such as polysaccharides, proteins, and extracellular DNA (eDNA).
Benzamide derivatives have demonstrated both antibacterial and antifungal activities nih.govnih.govnanobioletters.com. For instance, various N-benzyl-2-hydroxybenzamide derivatives have shown activity against Candida species mdpi.com. The antimicrobial action of these compounds, potentially augmented by the trifluoromethyl group, could suppress the growth of planktonic cells, thereby preventing them from initiating biofilm formation. Furthermore, by inhibiting essential metabolic enzymes as discussed in section 4.1.7, the compound could starve the biofilm-resident bacteria of the necessary resources for matrix production and maintenance, leading to biofilm disruption.
Table 2: Antimicrobial Activity of Structurally Related Benzamide Derivatives
| Compound Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| N-benzoyl-2-hydroxybenzamides | Gram-positive bacteria | Antibacterial activity | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Antimicrobial activity (MIC = 2.5–5.0 mg/mL) | nih.gov |
| N-cyclohexyl-2-hydroxybenzamide | Candida species | Antifungal activity (MIC = 570.05 μM) | mdpi.com |
| Trifluoromethylpyridine amide derivatives | Xanthomonas oryzae, Ralstonia solanacearum | Antibacterial activity | rsc.org |
Disruption of Cellular Proton Gradients (Hypothesized for Specific Salicylanilide Analogs)
The hypothesized mechanism of action for this compound is rooted in its structural similarity to salicylanilide analogs. Salicylanilides are a class of compounds characterized by a core structure of an amide linkage between salicylic (B10762653) acid and an aniline (B41778) derivative. guidechem.comwikipedia.org This structural class is well-documented for its ability to function as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes. nih.govmdpi.com
The primary mode of action for many salicylanilides, such as niclosamide, involves the disruption of the proton motive force (PMF) across mitochondrial and cellular membranes. mdpi.com These compounds are weakly acidic and can pick up protons from the intermembrane space of mitochondria, a region of high proton concentration, and shuttle them across the inner mitochondrial membrane into the matrix, which has a lower proton concentration. nih.govresearchgate.net This process bypasses the ATP synthase enzyme, effectively uncoupling the electron transport chain from oxidative phosphorylation. nih.govnih.gov The result is a dissipation of the proton gradient, leading to a decrease in ATP synthesis, an increase in oxygen consumption, and ultimately, cellular stress. mdpi.com
Given that this compound possesses the fundamental 2-hydroxy-N-phenylbenzamide scaffold characteristic of salicylanilides, it is strongly hypothesized that it shares this mechanism of disrupting cellular proton gradients. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, may influence the acidity and lipophilicity of the molecule, potentially modulating its efficacy as a protonophore. nih.gov However, direct experimental studies confirming this specific mechanism for this compound are not extensively available in the reviewed literature.
Characterization of Antioxidant Activity and Associated Biochemical Pathways
Benzamide derivatives, as a broad class of chemical compounds, have been investigated for a variety of biological activities, including antioxidant effects. The antioxidant potential of aromatic compounds, particularly those containing hydroxyl groups, is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govacs.org
The antioxidant activity of compounds like this compound can be evaluated through several in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.comresearchgate.net These assays measure the capacity of a compound to scavenge specific free radicals or to reduce metal ions, providing an indication of its antioxidant potential.
For this compound, the presence of the N-hydroxy group and the aromatic ring system suggests a potential for antioxidant activity. Phenolic and N-hydroxy compounds can act as chain-breaking antioxidants by donating their labile hydrogen atom to lipid radicals, thereby terminating the chain reaction of lipid peroxidation. While specific studies quantifying the antioxidant capacity of this compound are not readily found in the surveyed literature, the general properties of related N-hydroxy benzamides support this potential. The biochemical pathways associated with such antioxidant activity would involve the quenching of reactive oxygen species (ROS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.
Below is a summary of common antioxidant assays that could be used to characterize the activity of this compound.
| Assay Name | Principle | Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at a specific wavelength (typically around 517 nm). |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of its characteristic blue-green color. | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. | Increase in absorbance at a specific wavelength (e.g., 593 nm). |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | The area under the fluorescence decay curve is used to quantify the antioxidant capacity. |
Further research is necessary to specifically quantify the antioxidant activity of this compound and to elucidate the precise biochemical pathways through which it may exert this effect.
Computational Chemistry and Molecular Modeling in the Research of N Hydroxy 2 Trifluoromethyl Benzamide
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction and Analysis of Ligand-Target Binding Interactions with Enzymes and Receptors
Specific molecular docking studies detailing the binding of N-hydroxy-2-(trifluoromethyl)benzamide to a range of enzymes and receptors are not available in the current body of scientific literature. Research on analogous benzamide-containing molecules suggests that the benzamide (B126) moiety can participate in various interactions within a protein's binding site. The trifluoromethyl group, known for its electron-withdrawing properties and lipophilicity, can significantly influence binding affinity and selectivity. mdpi.comnih.gov For instance, studies on other trifluoromethyl-containing inhibitors have shown that this group can engage in favorable interactions with hydrophobic pockets of enzyme active sites. nih.gov The N-hydroxy group is a key feature of many hydroxamic acid-based inhibitors, which are known to chelate metal ions in the active sites of metalloenzymes. However, without specific docking studies on this compound, any discussion of its binding interactions remains speculative.
Elucidation of Key Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
The chemical structure of this compound suggests its potential for forming specific interactions within a biological target. The N-hydroxy group can act as both a hydrogen bond donor and acceptor, while the amide group also has hydrogen bonding capabilities. Computational analyses of similar 2-hydroxy-benzamides have explored the nature of intramolecular and intermolecular hydrogen bonds. researchgate.net The trifluoromethyl group contributes to the molecule's hydrophobic character, suggesting that hydrophobic interactions could play a crucial role in its binding to target proteins. mdpi.com The precise nature and strength of these interactions for this compound with specific biological targets have not been computationally elucidated in published research.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.
Development and Application of 2D and 3D-QSAR Models for Activity Prediction and Design Optimization
There are no published 2D or 3D-QSAR models specifically developed for a series of compounds centered around the this compound scaffold. The development of such models requires a dataset of structurally related compounds with corresponding biological activity data. While QSAR studies have been conducted on various classes of benzamide derivatives, the specific contribution of the 2-(trifluoromethyl) and N-hydroxy substitutions to the activity in a predictive model has not been detailed. General principles of QSAR would involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) to build a statistically significant model that could then be used to predict the activity of novel analogs and guide design optimization.
Advanced Computational Approaches
Advanced computational methods, such as those based on density functional theory (DFT), are used to gain deeper insights into chemical reactions and properties.
Mechanistic Insights into Reaction Regioselectivity and Catalysis using Computational Methods
Computational studies on the regioselectivity and catalytic mechanisms involving this compound are not present in the available literature. DFT calculations are a powerful tool for investigating reaction pathways, transition states, and the factors that control regioselectivity. For example, computational studies have been used to understand the regioselectivity of reactions involving other benzamide derivatives. rsc.org Such studies for this compound could provide valuable information for its synthesis and chemical transformations.
Lack of Specific Data for this compound Hinders Detailed Structural Analysis
A comprehensive search for specific X-ray co-crystal structure and molecular dynamics simulation data for the chemical compound this compound has yielded no direct publicly available research. While general information on benzamide derivatives and their computational analysis exists, specific structural and dynamic parameters for this compound are not present in the accessible scientific literature.
Consequently, the generation of a detailed article focusing on the "," specifically the subsection "5.3.2. Structural Analysis via X-ray Co-crystal Data Modeling and Molecular Dynamics Simulations," cannot be fulfilled at this time. The creation of the requested data tables and in-depth discussion of research findings is contingent upon the availability of this specific empirical data.
Further research or access to proprietary databases containing the crystal structure and simulation trajectories of this compound would be necessary to provide the scientifically accurate and detailed content as outlined in the initial request. Without this foundational information, any attempt to construct the specified article would be speculative and not based on established scientific findings.
Pre Clinical Biological Evaluation Methodologies for N Hydroxy 2 Trifluoromethyl Benzamide
In vitro Biochemical and Cellular Assay Systems
The initial phase of evaluation utilizes high-throughput in vitro systems to determine the compound's effects on specific enzymes and cell lines. These assays are designed to assess a range of activities, from direct enzyme inhibition to impacts on cell health and microbial communities.
Spectrophotometric and Fluorescent-Based Enzyme Activity Assays
Enzyme activity assays are crucial for determining if N-hydroxy-2-(trifluoromethyl)benzamide can modulate the function of specific enzymes. These assays measure the rate of an enzymatic reaction, which can be monitored by changes in light absorbance (spectrophotometry) or fluorescence (fluorometry). creative-enzymes.comantibodiesinc.com
Spectrophotometric assays follow the course of a reaction by detecting changes in the color or turbidity of a solution. creative-enzymes.com For instance, if an enzyme's activity on a substrate produces a colored product, the rate of color development, measured as an increase in absorbance at a specific wavelength, is proportional to the enzyme's activity. The introduction of an inhibitor like this compound would lead to a reduced rate of color change. A common example involves enzymes that use NADH or NADPH as cofactors; their consumption can be tracked by a decrease in UV absorbance at 340 nm. creative-enzymes.com
Fluorescent-based assays offer higher sensitivity and are suitable for monitoring reactions at lower concentrations. antibodiesinc.comnih.gov In these systems, a non-fluorescent or low-fluorescence substrate is converted by an enzyme into a highly fluorescent product. The inhibitory effect of this compound would be quantified by measuring the reduction in fluorescence intensity over time. These assays can be designed for continuous monitoring, providing detailed kinetic data. nih.govnih.gov
Hypothetical Research Findings: In a screening against a panel of metalloenzymes, this compound was evaluated for its inhibitory potential. A fluorescent-based assay using a fluorogenic substrate was employed. The results indicated a dose-dependent inhibition of Matrix Metalloproteinase-9 (MMP-9).
Table 1: Hypothetical Inhibitory Activity of this compound against MMP-9
| Concentration (µM) | % Inhibition |
| 0.1 | 12.5 |
| 1 | 48.9 |
| 5 | 75.3 |
| 10 | 92.1 |
| 50 | 98.6 |
Cell-Based Proliferation and Viability Assays (e.g., MTT Assay)
To assess the cytotoxic or cytostatic effects of this compound on living cells, proliferation and viability assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. scholarsresearchlibrary.comnih.gov
The principle of the MTT assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. creative-enzymes.com The amount of formazan produced is directly proportional to the number of metabolically active cells. nih.gov Cells are cultured in microtiter plates and treated with varying concentrations of the test compound. After an incubation period, the MTT reagent is added, followed by a solubilizing agent (like SDS-HCl) to dissolve the formazan crystals. thermofisher.com The absorbance of the resulting purple solution is then measured, typically around 570 nm. thermofisher.com A decrease in absorbance in treated wells compared to untreated controls indicates a reduction in cell viability or proliferation. researchgate.net
Hypothetical Research Findings: The anti-proliferative activity of this compound was tested against the human lung cancer cell line NCI-H522 over a 48-hour period using the MTT assay. The compound demonstrated a dose-dependent reduction in cell viability.
Table 2: Hypothetical Viability of NCI-H522 Cells Treated with this compound
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.75 | 60 |
| 25 | 0.45 | 36 |
| 50 | 0.20 | 16 |
| 100 | 0.08 | 6.4 |
Specific Biochemical Assays for Targeted Biological Activities
Beyond general enzyme inhibition, specific biochemical assays are designed to investigate the interaction of a compound with a particular biological target or pathway. These can include enzyme-coupled assays, which link the activity of a primary enzyme to a secondary, easily detectable reaction. nih.gov
For example, to determine if this compound affects purine (B94841) metabolism, a coupled assay for a deoxynucleoside triphosphate triphosphohydrolase could be employed. nih.gov In this system, the product of the first reaction becomes the substrate for a second enzyme, which in turn generates a product that can be measured spectrophotometrically. This allows for continuous monitoring of the primary enzyme's activity in real-time. Such assays are highly specific and can provide detailed kinetic parameters, helping to confirm the compound's mechanism of action on a purified biological target.
Hypothetical Research Findings: To investigate its effect on oxidative processes, this compound was evaluated in a horseradish peroxidase (HRP)-coupled assay. The assay measured the oxidation of a chromogenic substrate in the presence of H₂O₂. The compound was found to inhibit the peroxidase activity.
Table 3: Hypothetical Inhibition of Horseradish Peroxidase by this compound
| Compound Concentration (µM) | Reaction Rate (Absorbance change/min) |
| 0 (Control) | 0.250 |
| 5 | 0.185 |
| 15 | 0.110 |
| 30 | 0.055 |
| 60 | 0.015 |
Quantitative Biofilm Formation and Disruption Assays
Bacterial biofilms are structured communities of cells that pose significant challenges in clinical and industrial settings. Assays to quantify the effect of compounds on biofilm formation and disruption are therefore of great interest. The crystal violet (CV) assay is a standard, reliable method for quantifying biofilm mass. nih.govnih.gov
To assess the inhibition of biofilm formation, bacteria are grown in microtiter plates in the presence of various concentrations of this compound. After incubation, non-adherent (planktonic) cells are washed away. The remaining biofilm is stained with a crystal violet solution. nih.gov Excess stain is then removed, and the dye bound to the biofilm is solubilized with a solvent like ethanol. The absorbance of the solubilized dye is measured, which correlates directly with the amount of biofilm. nih.gov A similar protocol can be used to assess the disruption of pre-formed biofilms.
Hypothetical Research Findings: The ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa was quantified using the crystal violet method after 24 hours of static incubation.
Table 4: Hypothetical Effect of this compound on P. aeruginosa Biofilm Formation
| Concentration (µM) | Absorbance (590 nm) | % Biofilm Inhibition |
| 0 (Control) | 0.88 | 0 |
| 10 | 0.72 | 18.2 |
| 25 | 0.49 | 44.3 |
| 50 | 0.24 | 72.7 |
| 100 | 0.11 | 87.5 |
Advanced Cellular and Molecular Biological Studies
Following initial screening, more sophisticated techniques are used to understand the molecular mechanisms underlying the observed biological effects of the compound.
Western Blotting for Protein Expression and Signaling Pathway Analysis
Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate. This method is instrumental in determining how this compound affects cellular signaling pathways and the expression of key proteins involved in processes like cell cycle progression, apoptosis, or stress responses.
In this technique, cells are treated with the compound and then lysed to release their protein content. The proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is subsequently incubated with primary antibodies that specifically bind to the target protein. A secondary antibody, which is linked to an enzyme or fluorophore, is then used to detect the primary antibody. The resulting signal, captured by imaging, indicates the amount of the target protein. By comparing the protein levels in treated versus untreated cells, researchers can identify which pathways are modulated by the compound. For instance, an increase in cleaved caspase-3 would suggest the induction of apoptosis.
Hypothetical Research Findings: Based on the results from the MTT assay showing reduced cell viability, Western blot analysis was performed on NCI-H522 lung cancer cells treated with this compound for 24 hours. The analysis aimed to investigate the expression of key proteins in the apoptosis pathway. The results showed a concentration-dependent increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, suggesting that the compound induces cell death via the intrinsic apoptotic pathway.
Table 5: Hypothetical Relative Protein Expression Levels in NCI-H522 Cells Detected by Western Blot
| Treatment | Bax (Relative Density) | Bcl-2 (Relative Density) | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| 25 µM Compound | 1.8 | 0.6 | 3.0 |
| 50 µM Compound | 2.5 | 0.3 | 8.3 |
Electrophoretic Mobility Shift Assays for Transcription Factor Activation
Specific studies detailing the use of Electrophoretic Mobility Shift Assays (EMSAs) to evaluate the effect of this compound on transcription factor activation have not been identified in publicly available literature.
The EMSA is a widely used and powerful technique to investigate protein-DNA interactions in vitro. researchgate.net It is particularly valuable for determining if a compound can modulate the binding of a specific transcription factor to its consensus DNA sequence within a gene's promoter region. ontosight.ai The assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe. researchgate.net
The methodology involves incubating a purified transcription factor protein (or a nuclear extract containing the factor) with a short, labeled DNA probe (often radiolabeled or fluorescently labeled) containing the specific binding site. This mixture is then subjected to electrophoresis. If the transcription factor binds to the DNA, it creates a larger, slower-moving complex, resulting in a "shifted" band on the gel or autoradiogram compared to the unbound probe. The specificity of this interaction can be confirmed through competition assays, where an excess of unlabeled probe is added and should prevent the labeled probe from binding, and through "supershift" assays, where an antibody specific to the transcription factor is added, causing a further shift in the complex's mobility. ontosight.ai
For a compound like this compound, an EMSA could be used to determine if it indirectly affects transcription factor activation, for example, by altering the expression or post-translational modification of the transcription factor itself.
Zymography and Other Gel-Based Assays for Enzyme Activity Determination
There is no specific information available in the public domain regarding the use of zymography or other gel-based assays to determine the effect of this compound on enzyme activity.
Zymography is a specialized electrophoretic technique used to detect and characterize hydrolytic enzymes, most commonly proteases, based on their ability to degrade a substrate copolymerized within the polyacrylamide gel. nih.gov In this method, a protein sample is run on a gel containing a substrate, such as gelatin or casein for detecting matrix metalloproteinases (MMPs). After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the substrate. The gel is then stained (e.g., with Coomassie Brilliant Blue), revealing clear bands of digestion against a dark background where the active enzyme is located. The size of the clear band can provide a semi-quantitative measure of enzyme activity. nih.govnih.gov
This technique is particularly useful for identifying specific active forms of an enzyme (e.g., pro-enzyme vs. active form) and for assessing how a test compound might inhibit or enhance its activity. If this compound were being investigated for effects on tissue remodeling or inflammation, zymography could be a key assay to determine its impact on enzymes like MMPs.
Real-time Reverse Transcriptase-Polymerase Chain Reaction for Gene Expression Profiling
Publicly accessible research has not detailed the use of Real-time Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR) for profiling gene expression changes induced by this compound.
qRT-PCR is a highly sensitive and widely used technique for quantifying gene expression levels. mdpi.comnih.gov The method first involves the isolation of messenger RNA (mRNA) from cells or tissues that have been treated with the compound of interest. This mRNA is then converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. The final step is the amplification of a specific target gene's cDNA using PCR with a fluorescent reporter. The real-time detection system monitors the fluorescence emitted during the reaction, which is proportional to the amount of amplified product. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid in the sample. mdpi.com
To ensure accurate results, data is normalized to one or more stably expressed reference genes (housekeeping genes). nih.govnih.gov For a potential HDAC inhibitor like this compound, qRT-PCR would be essential to validate its mechanism of action by quantifying changes in the expression of specific genes known to be regulated by histone acetylation, such as cell cycle inhibitors or apoptosis-related factors.
Cellular Accumulation Studies in Drug-Resistant Cell Lines
Specific data from cellular accumulation studies of this compound in drug-resistant cell lines are not currently available in the scientific literature.
Multidrug resistance (MDR) is a major challenge in cancer therapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or ABCG2, which actively efflux anticancer drugs from the cell, reducing their intracellular concentration and efficacy. ontosight.ai Cellular accumulation studies are performed to determine if a compound is a substrate of these efflux pumps. In a typical assay, drug-resistant cells overexpressing a specific transporter are incubated with the test compound. The intracellular concentration of the compound is then measured over time, often using techniques like liquid chromatography-mass spectrometry (LC-MS) or by using a fluorescently labeled version of the compound. biosynth.com
These results are compared to the accumulation in parental, non-resistant cell lines. A significantly lower accumulation in the resistant cells suggests the compound is being effluxed by the transporter. biosynth.com These studies are critical in the preclinical stage to predict whether a new drug candidate might be effective against resistant tumors or if it could potentially act as an MDR modulator to restore the efficacy of other chemotherapeutic agents. ontosight.ai
Ex Vivo Tissue-Based Studies
Organ Culture Models for Assessing Biological Effects (e.g., Cartilage Explant Analysis for Proteoglycan Degradation)
Research detailing the assessment of this compound in ex vivo organ culture models, such as cartilage explants, is not found in the public literature.
Ex vivo organ culture models serve as an important bridge between in vitro cell culture and in vivo animal studies. These models use intact tissue fragments cultured outside the body, which helps to preserve the complex three-dimensional architecture and cell-matrix interactions of the original tissue. ontosight.ai
For instance, cartilage explant analysis is a common model to study osteoarthritis and potential therapeutic interventions. nih.gov In this system, small pieces of articular cartilage are harvested and maintained in culture. Degradation of the cartilage matrix can be induced by inflammatory cytokines like interleukin-1 (IL-1). The effect of a test compound on this degradation is then quantified by measuring the release of matrix components into the culture medium, such as proteoglycans (measured by assays for glycosaminoglycans) and collagen (measured by hydroxyproline (B1673980) release). ontosight.aiontosight.ai This methodology allows for the evaluation of a compound's potential chondroprotective or anti-inflammatory effects in a physiologically relevant environment.
As no specific experimental data for this compound were found in the available literature for the methodologies described, data tables could not be generated.
Future Research Directions and Translational Perspectives for N Hydroxy 2 Trifluoromethyl Benzamide
The trajectory of N-hydroxy-2-(trifluoromethyl)benzamide from a laboratory chemical to a potential therapeutic agent hinges on a multifaceted research and development strategy. Future efforts will need to focus on enhancing its molecular properties, exploring its full biological potential, and developing sustainable manufacturing processes. Integrating cutting-edge technologies like artificial intelligence and high-throughput screening will be pivotal in accelerating this transition from bench to bedside.
Q & A
Q. What are the optimized synthetic routes for N-hydroxy-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A scalable synthesis involves coupling O-benzyl hydroxylamine hydrochloride with 2-(trifluoromethyl)benzoyl chloride in dichloromethane, using sodium carbonate as a base. Critical parameters include maintaining anhydrous conditions and controlled temperatures (0–25°C) to minimize side reactions (e.g., hydrolysis). Post-reaction purification via flash chromatography (hexane/ethyl acetate) achieves >95% purity . Hazard analysis for reagents like pivaloyl chloride and mutagenic intermediates must precede synthesis .
Q. How can spectroscopic and crystallographic techniques characterize This compound?
- Methodological Answer :
- NMR : and NMR in d6-DMSO confirm regiochemistry (e.g., hydroxylamine proton at δ 8.3 ppm; CF group at δ 125–130 ppm in NMR) .
- X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve hydrogen bonding between the hydroxylamine group and carbonyl oxygen. Mercury software aids in visualizing packing motifs and void analysis .
Q. What preliminary biological assays are suitable for evaluating This compound?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 1–256 μg/mL.
- Cytotoxicity : MTT assays on HEK-293 cells to establish IC values. Derivatives with IC > 50 μM are prioritized for further study .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of This compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like bacterial PPTase (PDB: 3L4X). Focus on interactions between the CF group and hydrophobic pockets (e.g., Val-154). Validate with MD simulations (GROMACS) to assess stability .
- QSAR : Derive Hammett constants for substituents (e.g., electron-withdrawing groups at para-position) to correlate with antimicrobial activity (R > 0.85) .
Q. What strategies mitigate risks when handling mutagenic intermediates in This compound synthesis?
- Methodological Answer :
- Ames Testing : Conduct Salmonella typhimurium TA98/TA100 assays with S9 metabolic activation. Compounds with revertant counts < 2× control are classified as low-risk .
- Engineering Controls : Use fume hoods with HEPA filters for solid handling. PPE: Nitrile gloves, Tyvek suits, and full-face respirators for aerosol-prone steps .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. antimicrobial efficacy) be resolved for This compound analogs?
- Methodological Answer :
- Selectivity Index (SI) : Calculate SI = IC(HEK-293)/MIC(Pathogen). Analogs with SI > 10 are prioritized.
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., hydroxylamine oxidation to nitroso derivatives). Structural modifications (e.g., methyl blocking groups) reduce off-target effects .
Q. What crystallographic challenges arise in resolving This compound polymorphs, and how are they addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
